molecular formula C14H8ClF3N2O4 B6011823 2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide

2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B6011823
M. Wt: 360.67 g/mol
InChI Key: LNCHUEYXELOLQF-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a benzamide structure. It is commonly used as an insecticide and has shown potential in other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Employed in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. In the case of its insecticidal activity, it acts as a chitin biosynthesis inhibitor, disrupting the formation of chitin in insects and leading to their death . The compound’s trifluoromethoxy group plays a crucial role in enhancing its biological activity by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in its applications compared to similar compounds.

Properties

IUPAC Name

2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O4/c15-12-7-9(20(22)23)3-6-11(12)13(21)19-8-1-4-10(5-2-8)24-14(16,17)18/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCHUEYXELOLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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